GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc typically involves glycosylation reactions. One common method is the enzymatic transfer of fucose to N-acetylglucosamine using fucosyltransferases. The reaction conditions often include the presence of a suitable donor substrate, such as GDP-fucose, and an acceptor substrate, such as N-acetylglucosamine .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Genetically engineered microorganisms are used to produce the necessary enzymes for the glycosylation reactions. The process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in cell signaling, immune response, and cell-cell interactions.
Medicine: Research focuses on its potential therapeutic applications, including its role in anti-inflammatory and anti-cancer treatments.
Industry: It is used in the production of glycoproteins and other biologically active molecules.
Mechanism of Action
The mechanism of action of GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc involves its interaction with specific molecular targets and pathways. The compound can bind to lectins and other carbohydrate-binding proteins, modulating various cellular processes. It plays a crucial role in cell signaling pathways, influencing cell growth, differentiation, and immune response .
Comparison with Similar Compounds
Similar Compounds
GlcNAcbeta(1-4)[Fucalpha(1-3)]GlcNAc: This compound has a similar structure but differs in the position of the fucose linkage.
GlcNAcbeta(1-6)[Fucalpha(1-3)]GlcNAc: Another similar compound with different glycosidic linkages.
Uniqueness
GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc is unique due to its specific glycosidic linkages, which confer distinct biological properties. Its ability to modulate immune responses and cell signaling pathways makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
N-[2-[5-acetamido-2,4-dihydroxy-6-oxo-1-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O15/c1-7-14(30)18(34)19(35)22(37-7)36-6-11(29)20(15(31)10(4-25)23-8(2)27)39-21-13(24-9(3)28)17(33)16(32)12(5-26)38-21/h4,7,10-22,26,29-35H,5-6H2,1-3H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABPZCPMDPOFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O15 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.